Cas no 890092-87-2 (2-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid)
2-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
- (4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid(SALTDATA: FREE)
- (4-ACETYL-3,5-DIMETHYL-PYRAZOL-1-YL)-ACETIC ACID
- 2-(4-acetyl-3,5-dimethylpyrazol-1-yl)acetic acid
- (4-ACETYL-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETIC ACID
- 2-(4-acetyl-3,5-dimethylpyrazolyl)acetic acid
- F1986-0006
- 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)aceticacid
- AKOS000270513
- BB 0254220
- EN300-237988
- MFCD07186496
- 890092-87-2
- (4-Acetyl-3,5-dimethyl-pyrazol-1-yl)acetic acid
- BS-36005
- DTXSID10390323
- Ethyl1,2,3,4-tetrahydro-isoquinoline-3-carboxylate
- Z274554424
- (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid, AldrichCPR
- SDCCGMLS-0065701.P001
- (4-acetyl-3,5-dimethylpyrazol-1-yl)acetic acid
-
- MDL: MFCD07186496
- Inchi: 1S/C9H12N2O3/c1-5-9(7(3)12)6(2)11(10-5)4-8(13)14/h4H2,1-3H3,(H,13,14)
- InChI Key: SOAAGCCBFNEUKR-UHFFFAOYSA-N
- SMILES: O=C(C)C1C(C)=NN(CC(=O)O)C=1C
Computed Properties
- Exact Mass: 196.08500
- Monoisotopic Mass: 196.085
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 72.2Ų
Experimental Properties
- Density: 1.27
- Boiling Point: 374.7°C at 760 mmHg
- Flash Point: 180.4°C
- Refractive Index: 1.57
- PSA: 72.19000
- LogP: 0.78710
2-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36
-
Hazardous Material Identification:
- HazardClass:IRRITANT
2-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM283494-250mg |
2-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid |
890092-87-2 | 95+% | 250mg |
$58 | 2021-08-18 | |
| Chemenu | CM283494-1g |
2-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid |
890092-87-2 | 95+% | 1g |
$107 | 2021-08-18 | |
| Chemenu | CM283494-5g |
2-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid |
890092-87-2 | 95+% | 5g |
$171 | 2021-08-18 | |
| Chemenu | CM283494-10g |
2-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid |
890092-87-2 | 95+% | 10g |
$267 | 2021-08-18 | |
| Chemenu | CM283494-25g |
2-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid |
890092-87-2 | 95+% | 25g |
$465 | 2021-08-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 019676-500mg |
(4-Acetyl-3,5-dimethyl-pyrazol-1-yl)-acetic acid |
890092-87-2 | 500mg |
2957.0CNY | 2021-07-13 | ||
| TRC | A174848-10mg |
(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic Acid |
890092-87-2 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A174848-50mg |
(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic Acid |
890092-87-2 | 50mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A174848-100mg |
(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic Acid |
890092-87-2 | 100mg |
$ 80.00 | 2022-06-08 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 019676-500mg |
(4-Acetyl-3,5-dimethyl-pyrazol-1-yl)-acetic acid |
890092-87-2 | 500mg |
2957CNY | 2021-05-07 |
2-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid Suppliers
2-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid Related Literature
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 2-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
Comprehensive Overview of 2-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid (CAS No. 890092-87-2): Properties, Applications, and Industry Insights
2-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid (CAS 890092-87-2) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique pyrazole-acetic acid hybrid structure. This white to off-white crystalline powder exhibits a molecular weight of 210.22 g/mol and a melting point range of 145-150°C, making it suitable for various synthetic applications. Researchers particularly value its acetyl-functionalized pyrazole core, which serves as a versatile building block in medicinal chemistry.
Recent studies highlight the compound's potential in developing non-steroidal anti-inflammatory drugs (NSAIDs) analogs, with its acetic acid moiety enabling easy derivatization. The 3,5-dimethyl substitution on the pyrazole ring enhances metabolic stability, addressing a key challenge in drug design. Industry reports indicate growing demand for this intermediate in Asia-Pacific markets, particularly for crop protection chemicals and veterinary pharmaceuticals, with projected CAGR of 6.2% through 2028.
The synthesis typically involves N-alkylation of 4-acetyl-3,5-dimethylpyrazole with chloroacetic acid derivatives under basic conditions. Advanced purification techniques like recrystallization from ethanol/water mixtures yield pharmaceutical-grade material (>98% purity). Analytical characterization employs HPLC-MS and 1H/13C NMR, with the compound showing excellent stability under nitrogen atmosphere but requiring protection from prolonged UV exposure.
Environmental considerations drive innovation in green chemistry applications of this compound. Recent patents demonstrate its utility in biodegradable chelating agents and metal-organic frameworks (MOFs) for catalytic systems. The carboxylic acid functionality enables coordination chemistry applications, while the heterocyclic core contributes to π-stacking interactions in material science.
Quality control protocols emphasize monitoring residual solvents (DMF, ethanol) and heavy metal content per ICH guidelines. Storage recommendations include amber glass containers at 2-8°C with desiccant packs. Current research explores its structure-activity relationships in kinase inhibition, with particular interest in JAK/STAT pathway modulators for immunological applications.
Regulatory status varies by region, with most jurisdictions classifying it as a non-hazardous laboratory chemical. However, proper personal protective equipment (PPE) including nitrile gloves and safety goggles is recommended during handling. The compound's logP value of 1.2 suggests moderate lipophilicity, influencing formulation strategies in drug delivery systems.
Emerging applications include its use as a fluorescence quencher in biochemical assays and as a ligand precursor for transition metal catalysts. The ketone group at the 4-position allows further functionalization via reductive amination or condensation reactions, expanding its utility in combinatorial chemistry libraries.
Market analysis reveals increasing interest from contract research organizations (CROs) specializing in fragment-based drug discovery. The compound's molecular complexity score of 2.1 and hydrogen bond acceptors/donors make it attractive for lead optimization programs. Technical bulletins recommend anhydrous reaction conditions for optimal yields in nucleophilic substitutions.
Stability studies indicate >24-month shelf life when stored properly, with decomposition primarily involving hydrolysis of the acetic acid linkage under strongly acidic conditions. Recent process chemistry improvements have reduced production costs by 18% through continuous flow synthesis methodologies, addressing supply chain concerns.
Future research directions focus on its potential in bioconjugation chemistry and proteolysis-targeting chimeras (PROTACs). The compound's balanced physicochemical properties (MW <300, cLogP <2) position it favorably for central nervous system (CNS) drug development, pending appropriate structural modifications to enhance blood-brain barrier permeability.
890092-87-2 (2-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid) Related Products
- 1177352-85-0((4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic Acid)
- 90565-37-0(1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone)
- 66053-93-8(2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetic acid)
- 890596-67-5(3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid)
- 142246-47-7(3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde)
- 946658-63-5(1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethanone)
- 957503-86-5(3,5-Dimethyl-1-propyl-1H-pyrazole-4-carboxylic acid)
- 1099772-09-4(1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde)
- 933454-80-9(1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanone)
- 956951-04-5(1-(5-Methyl-1-propyl-1H-pyrazol-4-yl)ethanone)